molecular formula C11H14N2O2 B2452173 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol CAS No. 540515-45-5

1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol

Cat. No.: B2452173
CAS No.: 540515-45-5
M. Wt: 206.245
InChI Key: BFCLPHLZPWCYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound is characterized by a benzimidazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that derivatives of benzimidazole, including this compound, exhibit significant antibacterial properties.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosaNotable activity observed

These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways. This activity is crucial for conditions characterized by chronic inflammation.

Enzyme Inhibition

The compound's mechanism primarily involves the inhibition of specific enzymes linked to bacterial growth and inflammation. For instance, compounds similar to this compound have been shown to inhibit DprE1, an enzyme critical for the cell wall biosynthesis of Mycobacterium tuberculosis. This inhibition leads to bacterial cell death and presents a potential therapeutic pathway for tuberculosis treatment .

Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives, including this compound, revealed that these compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard agar dilution methods to determine MIC values, confirming the efficacy of the compound against resistant strains .

Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, researchers treated macrophages with this compound and measured cytokine levels post-treatment. The results indicated a significant reduction in TNF-alpha and IL-6 production, supporting its potential use in managing inflammatory diseases .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that compounds in this class may possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The ability to penetrate biological membranes effectively enhances their therapeutic potential. Further studies are necessary to fully characterize these properties in vivo.

Properties

IUPAC Name

1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-15-8-4-5-9-10(6-8)13-11(12-9)7(2)14/h4-7,14H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCLPHLZPWCYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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